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molecular formula C11H12N2O2 B8635055 2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide

2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide

Cat. No. B8635055
M. Wt: 204.22 g/mol
InChI Key: MYAYQUDTDUNLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815834B2

Procedure details

1.28 g (9.33 mmol) of tyramine is added to a solution containing 1.00 g (8.84 mmol) of ethyl cyanoacetate in 13 mL of dimethylformamide under an inert atmosphere. The mixture is stirred at 110° C. for 4 hours, then at room temperature for 12 h. The reaction medium is then diluted in 100 mL of ethyl acetate and washed with 50 mL of an aqueous acid solution at pH=3. The aqueous phase is again extracted with 50 mL of ethyl acetate. The organic phases are combined, dried over magnesium sulphate, filtered and the solvent is evaporated under reduced pressure. The resulting viscous brown solid is then dissolved several times in toluene and the toluene azeotrope/DMF is evaporated. Finally, the solid is washed with dichloromethane and ether. The product is isolated in the form of a pale brown solid with a yield of 65%.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[C:11]([CH2:13][C:14](OCC)=[O:15])#[N:12]>CN(C)C=O.C(OCC)(=O)C>[C:11]([CH2:13][C:14]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)=[O:15])#[N:12]

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 110° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 12 h
Duration
12 h
WASH
Type
WASH
Details
washed with 50 mL of an aqueous acid solution at pH=3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted with 50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting viscous brown solid is then dissolved several times in toluene
CUSTOM
Type
CUSTOM
Details
is evaporated
WASH
Type
WASH
Details
Finally, the solid is washed with dichloromethane and ether
CUSTOM
Type
CUSTOM
Details
The product is isolated in the form of a pale brown solid with a yield of 65%

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(#N)CC(=O)NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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